molecular formula C21H17NO3 B258635 N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide

N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide

Cat. No. B258635
M. Wt: 331.4 g/mol
InChI Key: SJXUBMDSTDDEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 391.44 g/mol.

Mechanism of Action

The exact mechanism of action of N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide is not yet fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide in lab experiments is its ability to modulate multiple signaling pathways, making it a potential candidate for the treatment of various diseases. However, the limitations of this compound include its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the molecular mechanisms underlying its anti-inflammatory and anti-tumor properties. Additionally, further research is needed to improve the solubility of this compound to facilitate its administration in vivo.
In conclusion, N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide is a compound with promising therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to improve its solubility for in vivo administration.

Synthesis Methods

The synthesis of N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide involves the reaction of dibenzo[b,d]furan-2-ylamine with 3-methylphenol in the presence of acetic anhydride, triethylamine, and dichloromethane. This reaction leads to the formation of the desired compound, which is then purified using column chromatography.

Scientific Research Applications

N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

N-dibenzofuran-2-yl-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H17NO3/c1-14-5-4-6-16(11-14)24-13-21(23)22-15-9-10-20-18(12-15)17-7-2-3-8-19(17)25-20/h2-12H,13H2,1H3,(H,22,23)

InChI Key

SJXUBMDSTDDEOO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C43

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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